molecular formula C9H9F3N2O3 B8028618 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine

Cat. No.: B8028618
M. Wt: 250.17 g/mol
InChI Key: SUEFSZLFUUQBAD-UHFFFAOYSA-N
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Description

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a nitro group, a propoxy group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine typically involves the nitration of 2-propoxy-5-(trifluoromethyl)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
  • 2-Amino-5-nitro-4-(trifluoromethyl)pyridine

Uniqueness

3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro, propoxy, and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

3-nitro-2-propoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFSZLFUUQBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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